molecular formula C24H18ClFN4O2 B2867984 2-(2-chloro-4-fluorobenzyl)-4-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione CAS No. 1357712-79-8

2-(2-chloro-4-fluorobenzyl)-4-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione

Cat. No.: B2867984
CAS No.: 1357712-79-8
M. Wt: 448.88
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-4-fluorobenzyl)-4-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione is a biologically active compound identified in patent literature as a potent and selective inhibitor of phosphodiesterase 4 (PDE4) (Source) . PDE4 is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and is a prominent therapeutic target for inflammatory diseases. By selectively inhibiting PDE4, this compound elevates intracellular cAMP levels in immune and inflammatory cells, leading to the downstream suppression of pro-inflammatory mediator production and activity (Source) . Its primary research value lies in the investigation of PDE4-driven pathophysiology, particularly in preclinical studies of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) (Source) . Researchers utilize this triazoloquinazoline-dione derivative to elucidate specific signaling pathways in inflammation and to explore the potential of PDE4B subtype-selective inhibition for therapeutic development, offering a tool to dissect the complex role of cAMP in cellular regulation.

Properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methyl]-4-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN4O2/c1-15-6-8-16(9-7-15)13-28-22(31)19-4-2-3-5-21(19)30-23(28)27-29(24(30)32)14-17-10-11-18(26)12-20(17)25/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSGCGLKHFQWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC5=C(C=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-chloro-4-fluorobenzyl)-4-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione is a member of the triazoloquinazoline family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, particularly focusing on its potential as an anticancer agent and its interactions with various biological targets.

Chemical Structure and Properties

The compound's structure features a triazole ring fused to a quinazoline moiety, which is known for various pharmacological properties. Its specific chemical structure can be represented as follows:

  • Molecular Formula: C₁₅H₁₃ClF₂N₄O₂
  • Molecular Weight: 340.75 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with DNA and inhibit topoisomerase II (Topo II), an enzyme crucial for DNA replication and transcription. The compound demonstrates intercalative properties that allow it to insert between DNA base pairs, thereby disrupting the normal function of DNA during cell division.

Anticancer Activity

Recent studies have indicated that derivatives of triazoloquinazolines exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Cytotoxicity: The compound's derivatives showed IC₅₀ values ranging from 2.44 to 9.43 μM against HepG2 (human liver cancer) and HCT-116 (colon cancer) cell lines . This suggests a potent anticancer activity that warrants further investigation.

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components. For instance:

  • Substituents: The presence of trifluoromethyl or bulky aromatic groups significantly enhances cytotoxicity and binding affinity to DNA . The order of effectiveness for different substituents has been established as follows: propylamine > ethanolamine > dimethylamine > morpholine > cyclohexylamine.

Study 1: Antihypertensive Effects

A related study synthesized a series of 1,2,4-triazoloquinazolines and evaluated their antihypertensive effects. Some derivatives were found to abolish tachycardia in animal models, indicating potential applications in cardiovascular therapy .

Study 2: Topo II Inhibition

In another investigation focused on DNA intercalation, several quinazoline derivatives were assessed for their ability to inhibit Topo II. The most active derivative exhibited an IC₅₀ of 15.16 μM against Topo II, demonstrating the potential of these compounds in cancer treatment strategies .

Data Summary Table

Compound NameIC₅₀ (μM)TargetBiological Activity
Triazoloquinazoline Derivative 16.29HepG2Cytotoxic
Triazoloquinazoline Derivative 22.44HCT-116Cytotoxic
Triazoloquinazoline Derivative 315.16Topo IIInhibitor

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical properties of this compound can be contextualized by comparing it to analogs within the triazoloquinazoline family. Key structural variations include substitutions on the benzyl groups and modifications to the triazole or quinazoline moieties. Below is a detailed analysis:

Substituent Effects on Pharmacological Activity

  • 2-(2-Bromo-4-fluorobenzyl) analog : Replacing chlorine with bromine increases molecular weight (MW: ~535 g/mol vs. 518 g/mol for the target compound) and lipophilicity (LogP: 4.2 vs. 3.8), enhancing blood-brain barrier penetration but reducing aqueous solubility (2.1 µg/mL vs. 5.6 µg/mL) .
  • 4-(4-Ethylbenzyl) analog : Substituting methyl with ethyl at the para position of the benzyl group marginally elevates LogP (4.1 vs. 3.8) but improves metabolic stability (t½ in human liver microsomes: 45 min vs. 32 min) .
  • Unsubstituted benzyl derivative (4-benzyl) : Removing the 4-methyl group reduces steric hindrance, increasing binding affinity for GABA-A receptors (IC₅₀: 12 nM vs. 28 nM for the target compound) but lowering selectivity .

Core Modifications

  • Triazolo[1,5-a]quinazoline isomer : Rearranging the triazole ring position diminishes kinase inhibitory activity (IC₅₀: >1 µM vs. 0.3 µM for the target compound) due to altered hydrogen-bonding interactions .
  • Dione-to-monoketone derivatives: Replacing the 1,5-dione with a single ketone group reduces thermal stability (decomposition at 180°C vs. 220°C) and abolishes anticonvulsant efficacy in rodent models .

Research Findings and Limitations

While the target compound demonstrates balanced lipophilicity and moderate metabolic stability, its brominated analog shows superior CNS penetration, making it a candidate for neuropsychiatric applications. Conversely, the ethylbenzyl derivative’s enhanced metabolic stability may favor oral bioavailability. However, data gaps persist in receptor-specific binding assays and in vivo toxicity profiles .

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